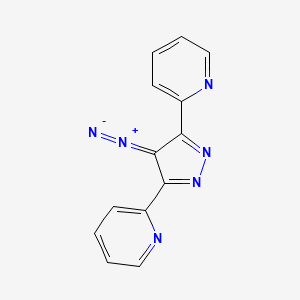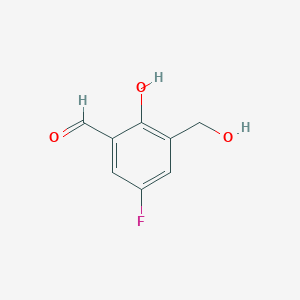
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is an organic compound with the molecular formula C8H7FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom, a hydroxyl group, and a hydroxymethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde can be achieved through several methods. One common approach involves the fluorination of 2-hydroxy-3-(hydroxymethyl)benzaldehyde using a fluorinating agent such as Selectfluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar fluorination techniques used in laboratory synthesis could be scaled up for industrial applications. The choice of fluorinating agent and reaction conditions would need to be optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 5-Fluoro-2-hydroxy-3-(carboxymethyl)benzaldehyde.
Reduction: 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The hydroxyl and aldehyde groups may form hydrogen bonds with proteins and enzymes, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxybenzaldehyde: Similar structure but lacks the hydroxymethyl group.
5-Fluoro-2-hydroxybenzoic acid: Contains a carboxyl group instead of an aldehyde group.
2-Hydroxy-5-fluorobenzaldehyde: Similar structure but with different substitution pattern.
Uniqueness
5-Fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde is unique due to the presence of both a hydroxymethyl group and a fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
872725-47-8 |
|---|---|
Fórmula molecular |
C8H7FO3 |
Peso molecular |
170.14 g/mol |
Nombre IUPAC |
5-fluoro-2-hydroxy-3-(hydroxymethyl)benzaldehyde |
InChI |
InChI=1S/C8H7FO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-3,11-12H,4H2 |
Clave InChI |
NGVGIIDXNRIPDD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1CO)O)C=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-N-[(2S)-3-nitrobutan-2-yl]benzene-1-sulfonamide](/img/structure/B14182473.png)
![4,5-Dichloro-2-[(4-iodophenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14182495.png)
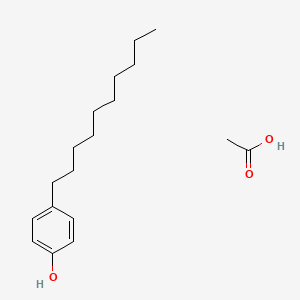

![4-({6-[(Triphenylmethyl)sulfanyl]pyridin-3-yl}methoxy)benzene-1-thiol](/img/structure/B14182506.png)
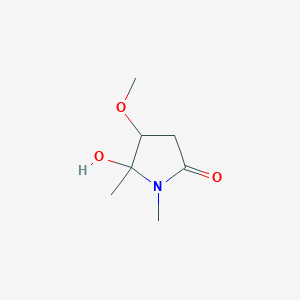
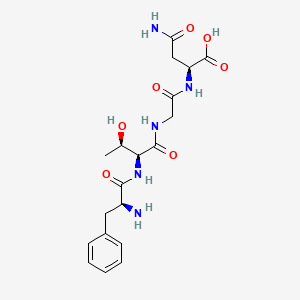
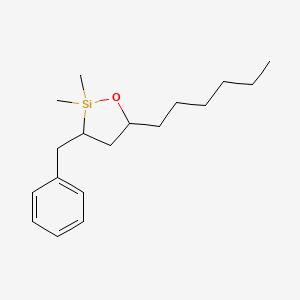
![{4-[2-(4-Chlorophenoxy)anilino]piperidin-1-yl}(phenyl)methanone](/img/structure/B14182531.png)
![2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol](/img/structure/B14182539.png)
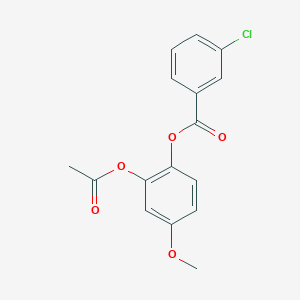
![Phenol, 4-[3-(methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-](/img/structure/B14182559.png)
